3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a complex organic compound that belongs to the class of thienoquinolines This compound is characterized by its unique structure, which includes a thienoquinoline core, a methoxyphenyl group, and a thiadiazole moiety
Preparation Methods
The synthesis of 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienoquinoline Core: This step involves the cyclization of appropriate starting materials to form the thienoquinoline core. Reagents such as sulfur and phosphorus pentoxide are often used under high-temperature conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, typically using a methoxyphenyl halide and a base such as potassium carbonate.
Attachment of the Thiadiazole Moiety: The thiadiazole moiety is attached via a condensation reaction with a suitable thiadiazole precursor, often in the presence of a dehydrating agent like thionyl chloride.
Final Amination and Carboxamide Formation:
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs, potentially using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino and methoxyphenyl groups, using reagents like halides and bases.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various functionalized derivatives of the original compound.
Scientific Research Applications
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Materials Science: The compound’s electronic properties make it of interest in the development of organic semiconductors and other advanced materials.
Biological Research: It is used as a probe in biological studies to understand the mechanisms of action of similar compounds and to identify new therapeutic targets.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but they likely include inhibition of key enzymes and disruption of cellular processes.
Comparison with Similar Compounds
Similar compounds to 3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide include other thienoquinoline derivatives and compounds containing the thiadiazole moiety. These similar compounds may share some properties but differ in their specific biological activities and applications. The uniqueness of the compound lies in its combination of structural features, which confer distinct electronic and biological properties.
Some similar compounds include:
Thieno[2,3-b]quinoline derivatives: These compounds share the thienoquinoline core but differ in their substituents, leading to variations in their properties.
Thiadiazole-containing compounds: These compounds contain the thiadiazole moiety and are studied for their diverse biological activities, including antimicrobial and anticancer properties.
Properties
IUPAC Name |
3-amino-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-N-(5-phenyl-1,2,4-thiadiazol-3-yl)-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N5O3S2/c1-29(2)13-18-21(19(35)14-29)20(15-9-11-17(37-3)12-10-15)22-23(30)24(38-27(22)31-18)25(36)32-28-33-26(39-34-28)16-7-5-4-6-8-16/h4-12H,13-14,30H2,1-3H3,(H,32,34,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSCHIDEGFXSEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=C3C(=C(SC3=N2)C(=O)NC4=NSC(=N4)C5=CC=CC=C5)N)C6=CC=C(C=C6)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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